molecular formula C28H40N4O B6139048 1'-(3-methoxyphenyl)-3-[4-(2-methylphenyl)-1-piperazinyl]-1,4'-bipiperidine

1'-(3-methoxyphenyl)-3-[4-(2-methylphenyl)-1-piperazinyl]-1,4'-bipiperidine

Cat. No. B6139048
M. Wt: 448.6 g/mol
InChI Key: OCGVDWPACUPGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxyphenyl)-3-[4-(2-methylphenyl)-1-piperazinyl]-1,4'-bipiperidine, commonly known as MPBP, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various fields. MPBP has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of MPBP involves the inhibition of dopamine reuptake, leading to an increase in dopamine levels in the brain. This, in turn, leads to an improvement in motor function and a reduction in the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
MPBP has been found to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to an improvement in motor function. Additionally, it has been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

MPBP has several advantages for use in lab experiments. It has a high affinity for the dopamine D2 receptor, making it a useful tool for studying the role of dopamine in various physiological processes. However, its potential toxicity and limited availability may limit its use in certain experiments.

Future Directions

There are several future directions for research on MPBP. One potential area of research is the development of more potent and selective dopamine reuptake inhibitors based on the structure of MPBP. Additionally, further studies are needed to determine the safety and efficacy of MPBP in the treatment of Parkinson's disease and other neurological disorders. Finally, research is needed to explore the potential use of MPBP in the treatment of anxiety and depression.

Synthesis Methods

The synthesis of MPBP involves a multi-step process that includes the reaction of 3-methoxyphenylacetonitrile with 2-methylphenylpiperazine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the condensation of the resulting amine with 1,4-dibromobutane.

Scientific Research Applications

MPBP has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit a high affinity for the dopamine D2 receptor, making it a potential candidate for the treatment of Parkinson's disease and other neurological disorders.

properties

IUPAC Name

1-[1-[1-(3-methoxyphenyl)piperidin-4-yl]piperidin-3-yl]-4-(2-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N4O/c1-23-7-3-4-11-28(23)31-19-17-30(18-20-31)26-9-6-14-32(22-26)24-12-15-29(16-13-24)25-8-5-10-27(21-25)33-2/h3-5,7-8,10-11,21,24,26H,6,9,12-20,22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGVDWPACUPGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C4CCN(CC4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(3-Methoxyphenyl)-3-[4-(2-methylphenyl)-1-piperazinyl]-1,4'-bipiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.